PF-06424439 Mesylate, with the Chemical Abstracts Service number 1469284-79-4, is a selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2). This compound has garnered attention due to its potential therapeutic applications, particularly in metabolic diseases and cancer. PF-06424439 exhibits a high binding affinity with an inhibitory concentration (IC50) of approximately 14 nM for DGAT2, making it significantly selective over related enzymes such as monoacylglycerol acyltransferases 1-3 and DGAT1 .
PF-06424439 primarily acts by inhibiting the enzyme DGAT2, which plays a crucial role in triglyceride synthesis. The inhibition of this enzyme leads to a decrease in lipid droplet formation and triglyceride accumulation within cells. This mechanism can induce various biochemical pathways, including the modulation of reactive oxygen species (ROS) generation and alterations in lipid metabolism .
The biological activity of PF-06424439 has been extensively studied, particularly in the context of cancer treatment. Research indicates that treatment with PF-06424439 can enhance the radiosensitivity of breast cancer cells. Specifically, in MCF7 breast cancer cells, PF-06424439 treatment reduced lipid droplet content and inhibited cell migration without affecting cell proliferation. This suggests its potential role in sensitizing cancer cells to radiation therapy by impairing lipid metabolism-related pathways . Additionally, the compound has shown promise in reducing circulating and hepatic lipids when administered orally, indicating its utility in metabolic disorders .
The synthesis of PF-06424439 involves several steps typical for imidazopyridine-based compounds. While specific synthetic routes are proprietary, the general approach includes:
PF-06424439 is unique due to its high selectivity for DGAT2 over other related enzymes, which enhances its potential therapeutic efficacy while minimizing off-target effects .
Interaction studies involving PF-06424439 have demonstrated its ability to modulate various cellular pathways linked to lipid metabolism. In particular, studies indicate that it can affect gene expression related to epithelial-mesenchymal transition (EMT) and cancer stem cell-like phenotypes. The compound's inhibition of DGAT2 leads to significant changes in lipid metabolism-related genes, suggesting a multifaceted role in cellular signaling pathways .